Cas no 2171470-79-2 (2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid)

2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid structure
2171470-79-2 structure
Product Name:2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid
CAS No:2171470-79-2
MF:C26H23N3O5S
MW:489.5429251194
CID:6550491
PubChem ID:165552180
Update Time:2025-07-21

2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid
    • 2171470-79-2
    • 2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid
    • EN300-1484756
    • Inchi: 1S/C26H23N3O5S/c1-2-7-21(25(31)32)29-24(30)22-15-35-23(28-22)12-13-27-26(33)34-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h1,3-6,8-11,15,20-21H,7,12-14H2,(H,27,33)(H,29,30)(H,31,32)
    • InChI Key: OVFXLQDMKRBOOD-UHFFFAOYSA-N
    • SMILES: S1C=C(C(NC(C(=O)O)CC#C)=O)N=C1CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 489.13584202g/mol
  • Monoisotopic Mass: 489.13584202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 807
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 146Ų

2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid Pricemore >>

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Additional information on 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid

Comprehensive Analysis of 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid (CAS No. 2171470-79-2)

The compound 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid (CAS No. 2171470-79-2) is a highly specialized peptide derivative that has garnered significant attention in the fields of bioconjugation, drug discovery, and chemical biology. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a thiazole ring, makes it a valuable tool for researchers working on protein engineering and targeted therapeutics. This article delves into its properties, applications, and relevance in contemporary scientific research.

One of the most intriguing aspects of 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid is its role in click chemistry and bioorthogonal reactions. The presence of a pent-4-ynoic acid moiety allows for efficient conjugation with azide-containing molecules, a technique widely used in biomarker labeling and drug delivery systems. This aligns with the growing demand for precision medicine and personalized therapies, topics frequently searched by professionals in the pharmaceutical and biotech industries.

In the context of peptide synthesis, the Fmoc group in this compound serves as a temporary protecting group for amines, a critical step in solid-phase peptide synthesis (SPPS). This method is a cornerstone in the production of therapeutic peptides, which are increasingly explored for their potential in treating diseases like cancer, diabetes, and autoimmune disorders. Researchers often search for Fmoc-protected amino acids and their derivatives, making this compound a subject of interest in academic and industrial settings alike.

The thiazole ring in 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid is another noteworthy feature. Thiazoles are known for their bioactivity and are commonly found in natural products and drug candidates. This heterocycle contributes to the compound's potential as a scaffold for designing small-molecule inhibitors, a hot topic in medicinal chemistry. Given the rise of computational drug design and AI-driven molecule discovery, such compounds are frequently discussed in forums and publications.

From a structural perspective, the compound's hybrid nature—combining peptide-like and small-molecule characteristics—makes it a versatile candidate for multidisciplinary research. Its applications extend to proteomics, where it can be used to study protein-protein interactions, and to materials science, where its conjugation capabilities are leveraged for creating functionalized surfaces. These areas are highly searched in scientific databases and patent repositories, reflecting their relevance in cutting-edge research.

In summary, 2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)pent-4-ynoic acid (CAS No. 2171470-79-2) is a compound of immense potential in modern science. Its applications span drug development, bioconjugation, and materials engineering, addressing some of the most pressing questions in today's research landscape. As the scientific community continues to explore its uses, this compound is poised to remain a focal point in innovative and high-impact studies.

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